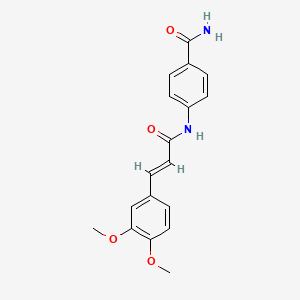

(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-9-3-12(11-16(15)24-2)4-10-17(21)20-14-7-5-13(6-8-14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQBZYLHWWQYLR-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The structure of (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide is characterized by the presence of an acrylamide group and a methoxy-substituted phenyl ring. This unique combination of functional groups suggests potential interactions with biological targets, influencing its pharmacological properties.

The biological activity of (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are involved in neurodegenerative diseases. For instance, related benzamides have demonstrated IC50 values ranging from 0.056 to 2.57 μM against AChE .

- Receptor Interaction : The compound may modulate receptor activity, impacting downstream signaling pathways that are crucial for cellular responses.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. For example, compounds structurally related to (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) cells, with IC50 values ranging from 1.38 to 3.21 μM .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 9 | 1.38 | Induces apoptosis via p53 activation |

| Compound 10 | 2.52 | Inhibits tubulin polymerization |

| Compound 11 | 3.21 | Cell cycle disruption at G2/M phase |

Apoptotic Mechanisms

The apoptotic potential of benzamide derivatives has been investigated through various assays. For instance, compound 9 was shown to increase levels of pro-apoptotic proteins p53 and Bax while decreasing anti-apoptotic Bcl-2 levels, indicating its role in promoting apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide can be compared with other benzamide derivatives that have been synthesized and tested for similar biological activities:

- (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid : This compound features a carboxylic acid instead of an amide group and has shown varying degrees of enzyme inhibition.

- (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzylamine : This derivative has demonstrated different binding affinities and biological activities due to structural variations.

Case Studies

In a recent study focusing on multi-targeted compounds, several newly synthesized benzamides were evaluated for their inhibitory effects on AChE and BACE1. The findings revealed that compounds designed with similar structural motifs as (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide exhibited promising dual inhibition capabilities .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in organic synthesis methodologies.

Biology

- Enzyme Inhibition : Studies have shown that (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide exhibits potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). Compounds similar to this have demonstrated IC50 values ranging from 0.056 to 2.57 μM against AChE, indicating significant potency in enzyme inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Medicine

- Anticancer Activity : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells, with mechanisms involving cell cycle disruption and apoptosis induction through modulation of apoptotic markers like p53 and Bcl-2 .

Industry

- Material Development : The compound is explored for its potential in developing new materials and serves as a precursor in synthesizing dyes and pigments due to its unique functional groups.

Case Studies and Research Findings

- Antiviral Activity : Research indicates that related compounds have been effective against filoviruses such as Ebola and Marburg. A series of 4-(aminomethyl)benzamides demonstrated potent inhibitory effects on viral entry, making them candidates for therapeutic development against these viruses .

- Histone Deacetylase Inhibition : Compounds derived from benzamides have been explored for their ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer proliferation . These inhibitors show promise in treating various proliferative conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Modifications and Activity Profiles

Key Observations :

- N-Methyl Substitution: The N-methyl group in (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-methylbenzamide enhances anti-melanogenic activity (IC₅₀: 12.3 µM against tyrosinase) compared to non-methylated analogs, likely due to improved lipophilicity and target binding .

- Heterocyclic Linkers : Introduction of a 1,2,4-oxadiazole ring (e.g., in ) improves metabolic stability but may reduce antioxidant capacity due to electron-withdrawing effects .

- Methoxy Group Positioning : Trimethoxy substitution (e.g., 3,4,5-trimethoxyphenyl in ) enhances antiproliferative activity by mimicking colchicine’s tubulin-binding pharmacophore .

Table 2: Activity Data for Selected Analogs

Key Findings :

- Antioxidant Capacity: Curcumin analogs (e.g., compound 3d in ) outperform acrylamido-benzamides in radical scavenging due to conjugated dienone systems .

- Anti-melanogenic Activity: The N-methyl derivative () shows superior tyrosinase inhibition compared to non-methylated or cyano-substituted analogs, highlighting the role of steric effects .

- Therapeutic Versatility : Compounds with flexible linkers (e.g., acrylamide in ) exhibit broader activity spectra, including anticancer effects, while rigid structures (e.g., oxadiazole in ) prioritize target specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide, and how is structural purity ensured?

- Methodology : The compound is synthesized via coupling reactions using α-bromoacrylic acid derivatives and a benzamide precursor. Key steps include:

- Activating the carboxylic acid group with EDCI in DMF under ice-cooled conditions .

- Purification via column chromatography (e.g., ethyl acetate/petroleum ether mixtures) and recrystallization .

- Structural confirmation using -NMR, -NMR, and mass spectrometry (MS) to verify acrylamide geometry (E-configuration) and substituent positions .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodology :

- NMR Analysis : -NMR detects methoxy protons (δ ~3.8–4.0 ppm) and acrylamide vinyl protons (δ ~6.3–7.5 ppm with coupling constants for trans geometry) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to rule out impurities .

Q. What initial biological screening assays are appropriate for this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against tyrosinase, hyaluronidase, or collagenase using spectrophotometric methods (e.g., inhibition of L-DOPA oxidation for tyrosinase) .

- Antioxidant Activity : DPPH radical scavenging or FRAP assays to evaluate electron-donating capacity .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 3,4,5-trimethoxy or 4-hydroxy variants) and compare activities. For example:

- Replacing 3,4-dimethoxy with 4-hydroxy reduces lipophilicity but may enhance hydrogen bonding with target enzymes .

- Trifluoromethyl substitutions (as in related benzamides) improve metabolic stability and target affinity .

- Computational Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., tyrosinase’s copper center) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvent (e.g., water, lipid bilayers) using GROMACS .

- Pharmacophore Mapping : Identify critical moieties (e.g., acrylamide’s carbonyl group) for hydrogen bonding or π-π stacking with receptors .

- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions .

Q. How should researchers resolve contradictions in activity data across studies?

- Methodology :

- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

- Orthogonal Validation : Confirm enzyme inhibition via both kinetic (e.g., ) and cellular assays (e.g., Western blot for downstream targets) .

- Meta-Analysis : Compare data across analogs (e.g., flumorph’s antifungal SAR) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.